3-azido-5-chloropyridine
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Overview
Description
3-Azido-5-chloropyridine is a heterocyclic organic compound that features both azido and chloro substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-5-chloropyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 3,5-dichloropyridine with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. This reaction replaces one of the chlorine atoms with an azido group, yielding this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-5-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Various substituted pyridines.
Cycloaddition: Triazole derivatives.
Reduction: Amino-substituted pyridines.
Scientific Research Applications
3-Azido-5-chloropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.
Biology: The azido group is a versatile functional group in bioconjugation techniques, allowing for the labeling and tracking of biomolecules.
Mechanism of Action
The mechanism of action of 3-azido-5-chloropyridine largely depends on the specific chemical reactions it undergoes. For instance, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with dipolarophiles to form triazoles. The chloro substituent can influence the reactivity and selectivity of these reactions by altering the electronic properties of the pyridine ring.
Comparison with Similar Compounds
3-Chloropyridine: Lacks the azido group, making it less versatile in click chemistry applications.
5-Azidopyridine:
Pentachloropyridine: Contains multiple chloro substituents, offering different reactivity patterns and applications
Uniqueness: 3-Azido-5-chloropyridine is unique due to the presence of both azido and chloro groups, which provide a balance of reactivity and stability. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in various scientific research applications.
Properties
CAS No. |
1799394-36-7 |
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Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.6 |
Purity |
95 |
Origin of Product |
United States |
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